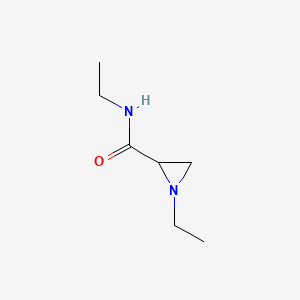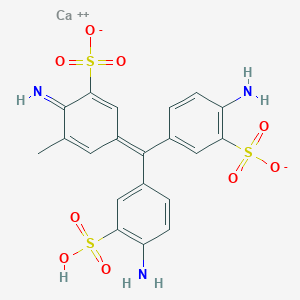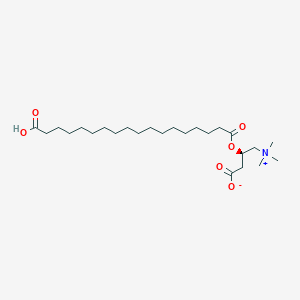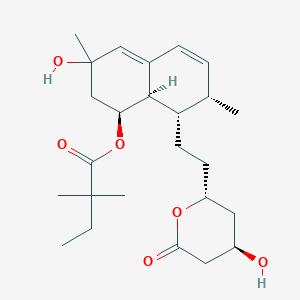
Methyl 3-(aminomethyl)-5-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Methyl 2-amino-5-fluorobenzoate, a closely related compound, has been optimized through a series of reactions starting from 3-fluorobenzoic acid. The process includes nitrification, esterification, and hydronation, leading to a high yield of 81% and confirmed through methods such as melting point, IR, NMR, and GC-MS analysis (Yin Jian-zhong, 2010).
Molecular Structure Analysis
Molecular structure analyses of compounds related to Methyl 3-(aminomethyl)-5-fluorobenzoate show complex hydrogen-bonding patterns. For example, studies on similar molecules reveal structures linked by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, indicating polarized molecular-electronic structures and intermolecular interactions (J. Portilla et al., 2007).
Chemical Reactions and Properties
Fluorinated heterocyclic compounds, including those with structural similarities to Methyl 3-(aminomethyl)-5-fluorobenzoate, can be synthesized through photochemical methods. These processes involve irradiation in methanol presence and nitrogen nucleophiles, showcasing the compound's reactivity and potential for creating diverse fluorinated structures (S. Buscemi et al., 2001).
Physical Properties Analysis
Although specific studies on Methyl 3-(aminomethyl)-5-fluorobenzoate's physical properties are not directly mentioned, related research highlights the importance of crystalline structure in determining a compound's physical characteristics. Investigations into similar molecules emphasize the role of hydrogen bonding and molecular geometry in influencing melting points, solubility, and stability (J. Portilla et al., 2007).
Chemical Properties Analysis
The chemical properties of Methyl 3-(aminomethyl)-5-fluorobenzoate-like compounds often involve their reactivity towards various organic synthesis reactions. For example, catalyst- and solvent-free synthesis methods have been developed for related compounds, highlighting efficient routes to desired products while considering environmental and cost factors (R. Moreno-Fuquen et al., 2019).
Applications De Recherche Scientifique
Neuroprotective Strategies and Molecular Basis of Cerebrovascular Stroke
- Summary : This review discusses the molecular biology of stroke and strategies aiming to mitigate the complex signaling cascade that follows. It reviews historical and recent trials involving various neuroprotective agents, including NMDA and AMPA receptor antagonists, highlighting the need for further development in neuroprotective therapies for stroke.
- Source : (Karsy et al., 2017)
Ionotropic Glutamate Receptors in Epilepsy
- Summary : This review focuses on the roles of AMPA and NMDA receptors in epilepsy. It discusses how glutamate-mediated neuronal hyperexcitation is a causative factor in seizures and the potential role of AMPA and NMDA receptor antagonists in anti-seizure drug development. The review integrates several studies to elucidate the specific roles of these receptors in epilepsy.
- Source : (Hanada, 2020)
Pharmacogenetics and Antifolate, Fluoropyrimidine-based Therapy
- Summary : This review critically analyzes the importance of MTHFR polymorphisms in modulating the clinical outcome of antifolate and fluoropyrimidine therapies. It discusses the potential predictive role of genetic variants on the toxicity and efficacy of these agents, highlighting the complexity of pharmacogenetics in therapy personalization.
- Source : (De Mattia & Toffoli, 2009)
Propriétés
IUPAC Name |
methyl 3-(aminomethyl)-5-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMNZHAQERJTAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(aminomethyl)-5-fluorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







